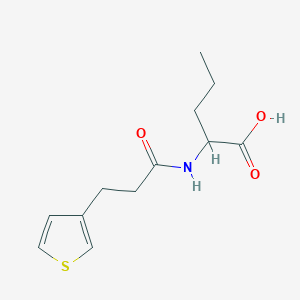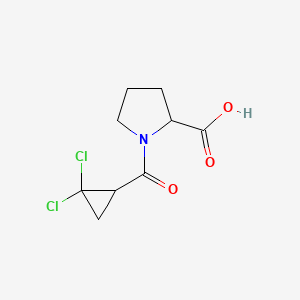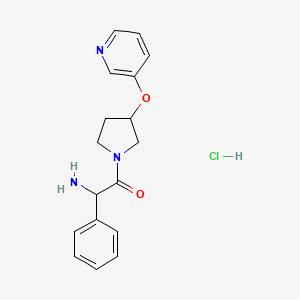![molecular formula C17H21FN4O B7632503 1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine](/img/structure/B7632503.png)
1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine, also known as UK-432,097, is a compound that belongs to the class of imidazoline receptor agonists. It has been studied for its potential therapeutic applications in various diseases, including hypertension, diabetes, and neuropathic pain.
作用機序
1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine acts as an agonist of the imidazoline I1 receptor, which is involved in the regulation of blood pressure, insulin secretion, and pain perception. Activation of the I1 receptor by 1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine leads to the inhibition of sympathetic nerve activity, resulting in a decrease in blood pressure. It also enhances insulin secretion from pancreatic beta cells and improves glucose uptake in peripheral tissues. In neuropathic pain models, 1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine has been shown to reduce pain sensitivity by modulating the activity of nociceptive neurons in the spinal cord.
Biochemical and Physiological Effects:
In addition to its effects on blood pressure, insulin secretion, and pain perception, 1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine has also been shown to have other biochemical and physiological effects. It has been found to improve endothelial function and reduce oxidative stress in animal models of hypertension. It also increases the expression of genes involved in energy metabolism and mitochondrial function in skeletal muscle.
実験室実験の利点と制限
One of the main advantages of 1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine for lab experiments is its specificity for the imidazoline I1 receptor, which allows for the investigation of the physiological and biochemical effects of I1 receptor activation. However, one limitation of 1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine is its relatively low potency compared to other imidazoline receptor agonists, which may require higher doses for some experiments.
将来の方向性
There are several future directions for the study of 1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine. One area of research is the investigation of its potential therapeutic applications in other diseases, such as heart failure, obesity, and neurodegenerative disorders. Another direction is the development of more potent and selective imidazoline receptor agonists based on the structure of 1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine. Finally, the elucidation of the molecular mechanisms underlying the physiological and biochemical effects of 1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine may provide insights into the pathogenesis of various diseases and lead to the development of novel therapies.
合成法
The synthesis of 1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine involves a multi-step process that starts with the reaction of 3-fluoropyridine with 2-bromobenzyl alcohol to form 2-(3-fluorophenoxy)pyridin-3-yl)methanol. This intermediate is then converted into the corresponding mesylate, which is reacted with diethylguanidine to yield 1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine. The overall yield of the synthesis is around 30%, and the purity of the final product can be improved by recrystallization.
科学的研究の応用
1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine has been extensively studied for its potential therapeutic applications in various diseases. One of the main areas of research has been hypertension, where 1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine has been shown to lower blood pressure in animal models. It has also been studied for its potential antidiabetic effects, where it was found to improve glucose tolerance and insulin sensitivity in diabetic rats. Additionally, 1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine has been investigated for its potential analgesic effects in neuropathic pain models.
特性
IUPAC Name |
1,3-diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O/c1-3-19-17(20-4-2)22-12-13-7-6-10-21-16(13)23-15-9-5-8-14(18)11-15/h5-11H,3-4,12H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBCOUHMQXDNOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCC1=C(N=CC=C1)OC2=CC(=CC=C2)F)NCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-[(5-fluoro-2-methylphenyl)methyl]piperidin-4-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7632452.png)
![N-[4-fluoro-3-(spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylamino)phenyl]acetamide](/img/structure/B7632455.png)

![(E)-3-[4-[(5-chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B7632464.png)
![2-Amino-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B7632471.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylbutanamide;hydrochloride](/img/structure/B7632477.png)


![2-Amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632498.png)
![N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7632515.png)
![N-[4-[[1-(2-chlorophenyl)piperidin-3-yl]amino]cyclohexyl]acetamide](/img/structure/B7632517.png)
![N-[2-(4-fluoro-3-methoxyphenyl)ethyl]-3-methylpiperidine-3-carboxamide](/img/structure/B7632521.png)